Boscalid-5-hydroxy

Catalog No.
S914167
CAS No.
661463-87-2
M.F
C18H12Cl2N2O2
M. Wt
359.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boscalid-5-hydroxy

CAS Number

661463-87-2

Product Name

Boscalid-5-hydroxy

IUPAC Name

2-chloro-N-[2-(4-chlorophenyl)-4-hydroxyphenyl]pyridine-3-carboxamide

Molecular Formula

C18H12Cl2N2O2

Molecular Weight

359.2 g/mol

InChI

InChI=1S/C18H12Cl2N2O2/c19-12-5-3-11(4-6-12)15-10-13(23)7-8-16(15)22-18(24)14-2-1-9-21-17(14)20/h1-10,23H,(H,22,24)

InChI Key

GLTMLPGXPMAIOI-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)Cl)C(=O)NC2=C(C=C(C=C2)O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)NC2=C(C=C(C=C2)O)C3=CC=C(C=C3)Cl

Boscalid-5-hydroxy is a hydroxylated metabolite of boscalid, a broad-spectrum fungicide developed for agricultural use. Boscalid itself is classified as a succinate dehydrogenase inhibitor (SDHI) and belongs to the anilide group of fungicides. Its primary mechanism involves targeting the succinate dehydrogenase complex in the mitochondrial respiration chain, thereby disrupting critical biochemical pathways essential for energy production in fungal cells. This compound is particularly effective against various fungal diseases affecting crops, including those caused by Alternaria, Botrytis cinerea, and Sclerotinia sclerotiorum .

  • Boscalid-5-hydroxy is a metabolite, and its mechanism of action is not directly relevant to its function.
  • The mechanism of action for fungicidal activity lies with the parent compound, boscalid [].
  • Information on the specific hazards of Boscalid-5-hydroxy is limited.
  • Given its structural similarity to boscalid, it's advisable to handle it with care using appropriate personal protective equipment following general laboratory safety guidelines [, ].

Boscalid-5-hydroxy is a metabolite of boscalid, a broad-spectrum fungicide commonly used in agriculture [PubChem Boscalid, ]. While boscalid itself is the active ingredient in fungicide formulations, Boscalid-5-hydroxy is a product of boscalid degradation in the environment and within organisms.

Environmental Monitoring

Scientific research utilizes Boscalid-5-hydroxy as a marker compound for tracking the environmental fate of boscalid after application. Since boscalid degrades to Boscalid-5-hydroxy, detecting its presence in soil and water indicates prior use of boscalid-containing fungicides. This information is valuable in assessing the environmental persistence of boscalid and potential ecological risks [LGC Standards Boscalid-5-hydroxy, ].

The chemical structure of Boscalid-5-hydroxy includes a hydroxyl group, which modifies the reactivity and biological activity compared to its parent compound, boscalid. The primary reactions involving Boscalid-5-hydroxy include:

  • Hydroxylation: This process typically occurs in the liver and involves the introduction of hydroxyl groups into the boscalid molecule, enhancing its solubility and facilitating its excretion.
  • Conjugation Reactions: Following hydroxylation, Boscalid-5-hydroxy may undergo conjugation with glucuronic acid or sulfate, which further aids in detoxification and elimination from biological systems .

Boscalid-5-hydroxy exhibits significant biological activity as a fungicide. It effectively inhibits spore germination and the elongation of germ tubes in fungi. The inhibition of succinate dehydrogenase disrupts the tricarboxylic acid cycle and electron transport chain, leading to energy deficits within fungal cells. This can result in adverse effects such as developmental toxicity and apoptosis in sensitive organisms . Additionally, Boscalid-5-hydroxy has been shown to affect various biochemical pathways, potentially leading to oxidative stress and metabolic changes .

The synthesis of Boscalid-5-hydroxy can be approached through several methods:

  • Hydroxylation of Boscalid: This method involves the introduction of a hydroxyl group into the boscalid structure through enzymatic or chemical processes.
  • Palladium-Catalyzed Reactions: The initial synthesis of boscalid itself involves palladium-catalyzed reactions such as Suzuki coupling, followed by reduction steps that could be adapted for synthesizing its hydroxylated form .
  • Biotransformation: Utilizing microbial systems or liver microsomes can facilitate the biotransformation of boscalid into its hydroxylated metabolite under controlled conditions.

Boscalid-5-hydroxy is primarily utilized in agriculture as an effective fungicide. Its applications include:

  • Crop Protection: It is used to protect various crops from fungal infections, contributing to higher yields and quality.
  • Research: The compound serves as a model for studying metabolic pathways and resistance mechanisms in fungi.
  • Toxicology Studies: Given its biological activity, it is also studied for potential impacts on human health and environmental safety .

Studies on Boscalid-5-hydroxy have revealed important interactions with other compounds and biological systems:

  • Metabolic Interactions: The compound interacts with cytochrome P450 enzymes during its metabolism, influencing its pharmacokinetics and potential toxicity.
  • Synergistic Effects: Research indicates that combining Boscalid-5-hydroxy with other fungicides may enhance efficacy against resistant fungal strains while reducing the likelihood of resistance development .

Boscalid-5-hydroxy shares structural similarities with several other compounds within the class of succinate dehydrogenase inhibitors. Here are some notable comparisons:

Compound NameStructure TypeMechanism of ActionUnique Features
BoscalidAnilideSDHIBroad-spectrum activity
CarboxinDicarboximideSDHILimited spectrum; primarily on basidiomycetes
FluopyramPyrazoleSDHIHigher efficacy against certain pathogens
IsopyrazamPyrazoleSDHIDistinct mode of action; less persistence
PenthiopyradPyrimidineSDHIEffective against a range of pathogens

Boscalid-5-hydroxy is unique due to its specific hydroxylation pattern that enhances its solubility and biological activity compared to other similar compounds .

XLogP3

4.5

Dates

Modify: 2023-08-16

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